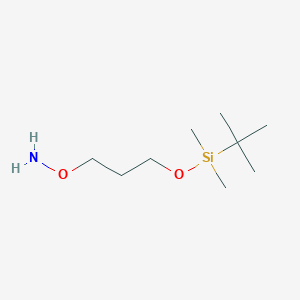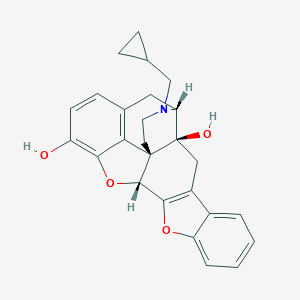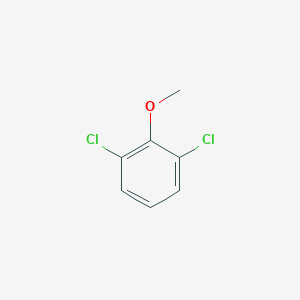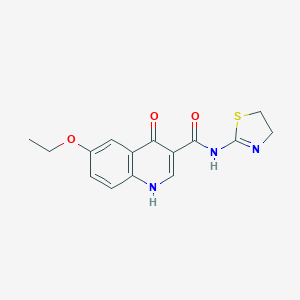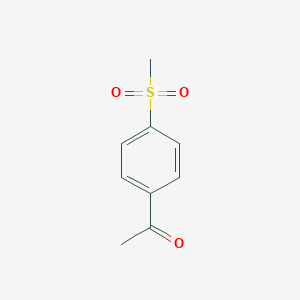
4’-甲基磺酰基苯乙酮
概述
描述
4'-(Methylsulfonyl)acetophenone is a compound of interest in various fields due to its unique chemical structure and potential applications. It's part of a broader class of compounds that include sulfones and acetophenones, each having distinct synthesis methods, molecular structures, and properties.
Synthesis Analysis
The synthesis of related acetophenone compounds often involves oxidation reactions, such as the oxidation of ethylbenzene (EB) using heterogeneous catalysts for selective acetophenone production. This process highlights the importance of catalyst selection in achieving high yield and selectivity for the desired compound (Nandanwar et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to 4'-(Methylsulfonyl)acetophenone can be analyzed through various spectroscopic techniques. For instance, studies on disulfonyl carbon acids and their derivatives provide insights into the behavior and structural characteristics of sulfone-modified acetophenones, emphasizing the role of sulfonyl groups in determining the compound's reactivity and stability (Binkowska, 2015).
Chemical Reactions and Properties
Chemical reactions involving sulfone compounds, including electrophilic aromatic substitution and formation of carbon–carbon bonds, are crucial for the functionalization and further modification of acetophenone derivatives. These reactions expand the utility of such compounds in organic synthesis (Kazakova & Vasilyev, 2017).
科学研究应用
3-(4-甲基磺酰基苯基)-4-苯基-2(5H)-呋喃酮的合成
该化合物可用于合成3-(4-甲基磺酰基苯基)-4-苯基-2(5H)-呋喃酮 . 该合成的化合物以其有效的诱导细胞凋亡能力而著称 , 这意味着它可能用于癌症研究或治疗。
制备DL-苏式-2-二氯乙酰胺基-1-(4-甲基磺酰基苯基)-1,3-丙二醇的中间体
4’-甲基磺酰基苯乙酮也可用于制备溴-4-甲基磺酰基苯乙酮 ,它是制备DL-苏式-2-二氯乙酰胺基-1-(4-甲基磺酰基苯基)-1,3-丙二醇的中间体 . 这表明它在合成复杂有机化合物中具有潜在的应用价值。
1-N-取代-3,5-二苯基-2-吡唑啉衍生物的合成
该化合物的另一个潜在应用是合成1-N-取代-3,5-二苯基-2-吡唑啉衍生物 . 这些衍生物显示出有希望的抗炎活性 , 提示它在开发抗炎药物方面具有潜在的应用价值。
生化试剂
4’-甲基磺酰基苯乙酮是一种生化试剂 . 这意味着它可用于各种生化分析和实验,可能用作合成其他化合物的起始原料或中间体。
安全和危害
作用机制
Target of Action
It is used in the synthesis of compounds with known targets, such as 3-(4-methylsulfonylphenyl)-4-phenyl-2(5h)-furanone, which has potent apoptosis-inducing ability .
Mode of Action
It is used as a biochemical reagent in the synthesis of other compounds . Its interaction with its targets and the resulting changes are subject to the specific context of its use in the synthesis of other compounds.
Biochemical Pathways
For instance, it is used in the synthesis of 3-(4-Methylsulfonylphenyl)-4-phenyl-2(5H)-furanone, which has potent apoptosis-inducing ability .
Result of Action
For example, it is used in the synthesis of 3-(4-Methylsulfonylphenyl)-4-phenyl-2(5H)-furanone, which has potent apoptosis-inducing ability .
Action Environment
It is recommended to be stored at ambient temperatures , indicating that temperature could potentially influence its stability.
生化分析
Biochemical Properties
4’-(Methylsulfonyl)acetophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of compounds that exhibit cyclooxygenase (COX-1 and COX-2) inhibitory activities . These interactions are crucial as they can influence the biochemical pathways and the overall biological activity of the compound.
Cellular Effects
4’-(Methylsulfonyl)acetophenone affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 4’-(Methylsulfonyl)acetophenone have been found to induce apoptosis in certain cell lines . This indicates its potential role in regulating cell death and survival mechanisms.
Molecular Mechanism
The molecular mechanism of 4’-(Methylsulfonyl)acetophenone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been reported to inhibit cyclooxygenase enzymes, which play a key role in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-(Methylsulfonyl)acetophenone can change over time. The compound is stable under certain storage conditions, such as -20°C for up to 2 years and -80°C for up to 6 months . Its stability and activity may degrade over time, which can influence its long-term effects on cellular function in in vitro or in vivo studies.
属性
IUPAC Name |
1-(4-methylsulfonylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVZYDHKJNABPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145593 | |
| Record name | 1-(4-(Methylsulphonyl)phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10297-73-1 | |
| Record name | 1-[4-(Methylsulfonyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10297-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylsulfonylacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010297731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10297-73-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-(Methylsulphonyl)phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(methylsulphonyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLSULFONYLACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D65F147ZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological activities of 4'-(Methylsulfonyl)acetophenone derivatives explored in the research?
A1: Research primarily focuses on the potential of 4'-(Methylsulfonyl)acetophenone derivatives as antidiabetic and anti-inflammatory agents. Specifically, these derivatives have shown inhibitory activity against α-glucosidase and α-amylase [], enzymes involved in carbohydrate digestion and linked to diabetes management, and cyclooxygenase-2 (COX-2) [], a key enzyme involved in inflammation.
Q2: How is the structure of 4'-(Methylsulfonyl)acetophenone confirmed in the research?
A2: Researchers employ a combination of spectroscopic techniques to confirm the structure of 4'-(Methylsulfonyl)acetophenone and its derivatives. These include:
- Mass spectrometry (MS): Confirms the molecular weight and provides information about fragmentation patterns, aiding in structural elucidation. [, , ]
Q3: Can you provide an example of how 4'-(Methylsulfonyl)acetophenone acts as a starting material for synthesizing more complex molecules?
A3: One example is the synthesis of Rofecoxib, a known COX-2 inhibitor. Researchers utilized 4'-(Methylsulfonyl)acetophenone as the starting point. They subjected it to a series of reactions, including bromination, condensation, and cyclization, to achieve the desired Rofecoxib structure. This synthetic route proved to be shorter and utilized a readily available starting material. []
Q4: How do researchers study the interactions between 4'-(Methylsulfonyl)acetophenone derivatives and their biological targets?
A4: Researchers utilize molecular docking studies to investigate the interactions between 4'-(Methylsulfonyl)acetophenone derivatives and their target enzymes. These computational studies provide insights into the binding mode, interactions at the molecular level (such as hydrogen bonds and hydrophobic interactions), and potential reasons for the observed inhibitory activities. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(Trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B52505.png)

![5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid](/img/structure/B52508.png)

